Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by functionalization to introduce the hydroxy and methyl groups. The final steps involve the coupling of this intermediate with piperazine and the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of both the thienopyrimidine core and the piperazine ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H18N4O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-3-23-15(22)19-6-4-18(5-7-19)14(21)11-9(2)10-12(20)16-8-17-13(10)24-11/h8H,3-7H2,1-2H3,(H,16,17,20) |
InChI Key |
GTDXSWSPLFDSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CNC3=O)C |
Origin of Product |
United States |
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